molecular formula C25H33N3O2 B6089246 1-(5-methyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azepane

1-(5-methyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azepane

Cat. No. B6089246
M. Wt: 407.5 g/mol
InChI Key: VLNUWCFJVNARGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-methyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azepane, also known as MP-10, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 is a small molecule that belongs to the class of compounds known as benzoylazepines. This compound has been shown to exhibit a range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. In

Mechanism of Action

The mechanism of action of 1-(5-methyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azepane is not fully understood. However, studies have suggested that 1-(5-methyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azepane may exert its anticancer activity by inhibiting the activity of protein kinase CK2, which is known to play a key role in cancer cell survival and proliferation. 1-(5-methyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azepane has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The antiviral activity of 1-(5-methyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azepane is thought to be due to its ability to inhibit viral replication. The anti-inflammatory activity of 1-(5-methyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azepane is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(5-methyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azepane has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that 1-(5-methyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azepane can inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit viral replication. 1-(5-methyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azepane has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-(5-methyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azepane has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(5-methyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azepane is its potent anticancer activity against various cancer cell lines. This makes it a potential candidate for the development of new cancer therapies. Additionally, 1-(5-methyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azepane has been shown to exhibit antiviral and anti-inflammatory activity, making it a potential candidate for the treatment of viral infections and inflammatory diseases. However, one of the limitations of 1-(5-methyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azepane is its complex synthesis method, which may limit its widespread use in the laboratory.

Future Directions

There are several potential future directions for the research and development of 1-(5-methyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azepane. One potential direction is the optimization of the synthesis method to make it more efficient and cost-effective. Another potential direction is the development of new cancer therapies based on 1-(5-methyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azepane. Additionally, further research is needed to fully understand the mechanism of action of 1-(5-methyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azepane and its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(5-methyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azepane involves several steps, starting with the reaction of 5-methyl-2-aminobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-(4-pyridinylmethyl)-4-piperidinol to form the corresponding amide. The amide is then treated with sodium hydride and 1-bromo-5-chloropentane to form the final product, 1-(5-methyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azepane.

Scientific Research Applications

1-(5-methyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azepane has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that 1-(5-methyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azepane exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. 1-(5-methyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azepane has also been shown to exhibit antiviral activity against hepatitis C virus and dengue virus. Additionally, 1-(5-methyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azepane has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

azepan-1-yl-[5-methyl-2-[1-(pyridin-4-ylmethyl)piperidin-4-yl]oxyphenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O2/c1-20-6-7-24(23(18-20)25(29)28-14-4-2-3-5-15-28)30-22-10-16-27(17-11-22)19-21-8-12-26-13-9-21/h6-9,12-13,18,22H,2-5,10-11,14-17,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNUWCFJVNARGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2CCN(CC2)CC3=CC=NC=C3)C(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Methyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azepane

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